molecular formula C15H14ClNO4 B1627026 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester CAS No. 892874-60-1

8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester

Cat. No.: B1627026
CAS No.: 892874-60-1
M. Wt: 307.73 g/mol
InChI Key: YBUQJEUWEYOPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectra of quinoline diethyl esters generally show characteristic aromatic proton signals between 7.0 and 9.0 ppm, corresponding to the quinoline ring protons. The chlorine substitution at position 8 causes downfield shifts of adjacent protons due to its electron-withdrawing nature. The ethyl ester groups exhibit typical quartet and triplet patterns for the methylene (-CH2-) and methyl (-CH3) protons, respectively, usually appearing around 4.0–4.2 ppm (methylene) and 1.0–1.2 ppm (methyl).

Carbon-13 nuclear magnetic resonance spectra reveal signals for aromatic carbons in the range of 110–160 ppm, with ester carbonyl carbons resonating near 165–170 ppm. The presence of chlorine affects the chemical shifts of carbons in its vicinity, typically causing deshielding effects.

Infrared Spectroscopy

Infrared spectra of 8-chloroquinoline-2,3-dicarboxylic acid diethyl ester show strong absorption bands characteristic of ester carbonyl groups around 1735–1750 cm$$^{-1}$$. Aromatic C=C stretching vibrations appear near 1600 cm$$^{-1}$$, and C–Cl stretching can be observed in the 600–800 cm$$^{-1}$$ region. The absence of broad O–H stretching bands confirms esterification of carboxylic acids.

Mass Spectrometry

High-resolution mass spectrometry of the compound yields a molecular ion peak consistent with the molecular weight of 307.73 g/mol. Fragmentation patterns typically include cleavage of the ester side chains and loss of ethyl groups, providing diagnostic ions that confirm the molecular structure. The chlorine atom contributes to characteristic isotopic patterns (with $$^{35}\text{Cl}$$ and $$^{37}\text{Cl}$$ isotopes), aiding in the identification of the chlorinated quinoline derivative.

Thermodynamic Properties and Solubility Behavior

Thermodynamic Properties

Thermogravimetric analysis and differential scanning calorimetry studies on quinoline diethyl esters demonstrate thermal stability up to approximately 200–250 °C, beyond which decomposition occurs. The presence of the chlorine substituent may slightly influence thermal behavior by affecting molecular packing and intermolecular interactions. The compound typically exhibits a sharp melting point indicative of a pure crystalline solid.

Solubility Behavior

This compound shows moderate solubility in common organic solvents such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide due to its ester functionalities and aromatic system. Its solubility in water is limited owing to the hydrophobic quinoline core and ester groups, but the chlorine atom's electronegativity can impart slight polarity enhancing solubility in polar organic solvents.

The solubility profile is critical for its application in organic synthesis and medicinal chemistry, where solvent choice affects reaction efficiency and compound handling.

Data Tables

Property Value/Range Notes/References
Molecular Formula C15H14ClNO4
Molecular Weight 307.73 g/mol
Melting Point Approx. 200–250 °C Inferred from related esters
IR Carbonyl Stretch 1735–1750 cm$$^{-1}$$ Ester carbonyl group
NMR Aromatic Protons 7.0–9.0 ppm (¹H NMR) Shift influenced by Cl at position 8
NMR Ester Methylene Protons 4.0–4.2 ppm (¹H NMR) Ethyl ester -CH2-
NMR Ester Methyl Protons 1.0–1.2 ppm (¹H NMR) Ethyl ester -CH3
Mass Spectrometry Molecular Ion m/z 307.73 Molecular ion peak
Thermal Stability Up to ~200–250 °C Thermogravimetric analysis
Solubility Moderate in ethanol, methanol; low in water

Properties

IUPAC Name

diethyl 8-chloroquinoline-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4/c1-3-20-14(18)10-8-9-6-5-7-11(16)12(9)17-13(10)15(19)21-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUQJEUWEYOPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588880
Record name Diethyl 8-chloroquinoline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892874-60-1
Record name 2,3-Diethyl 8-chloro-2,3-quinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892874-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 8-chloroquinoline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 892874-60-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Quinoline Core Formation

The synthesis begins with constructing the chlorinated quinoline backbone. Two primary strategies dominate:

a. Skraup-Doebner Hybrid Approach
A modified Skraup reaction facilitates cyclization of 3-chloroaniline derivatives with glycerol and sulfuric acid, introducing the quinoline skeleton. Subsequent oxidation with nitrobenzene or ferric chloride yields the 2,3-dicarboxylic acid precursor. Chlorine incorporation at position 8 is achieved via electrophilic substitution using Cl₂ or SOCl₂ under controlled temperatures (40–60°C).

b. Friedländer Synthesis
Condensation of 2-amino-5-chlorobenzaldehyde with diethyl ketomalonate in acetic acid generates the quinoline ring. This method offers superior regioselectivity for the 8-chloro substituent but requires stringent anhydrous conditions.

Esterification of Dicarboxylic Acid Intermediate

The dicarboxylic acid intermediate undergoes esterification with ethanol. Key methodologies include:

a. Acid-Catalyzed Fischer Esterification

  • Conditions : Reflux in excess ethanol with H₂SO₄ (2–5 mol%) at 80–100°C for 12–24 hours.
  • Mechanism : Protonation of the carboxyl group enhances electrophilicity, enabling nucleophilic attack by ethanol.
  • Yield : 65–78% after recrystallization (ethanol/water).

b. Azeotropic Esterification

  • Conditions : Toluene as azeotropic agent, Dean-Stark trap, catalytic p-toluenesulfonic acid (PTSA).
  • Advantage : Continuous water removal shifts equilibrium toward ester formation, achieving 85–90% conversion.

Industrial-Scale Production Optimization

Reaction Parameter Analysis

Critical factors influencing yield and purity:

Parameter Optimal Range Impact on Yield
Temperature 80–100°C ±10% efficiency
Catalyst Loading 2–5 mol% H₂SO₄ Maximizes rate
Solvent Ethanol/Toluene (3:1) Azeotrope formation
Reaction Time 18–24 hours Completeness

Table 1 : Key parameters for esterification.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) yields 98% purity.
  • Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves ester derivatives.
  • Distillation : Removes excess ethanol and toluene under reduced pressure (40–60 mmHg).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability
Fischer Esterification 78 98 Moderate
Azeotropic Method 90 99 High
Microwave-Assisted 82 97 Limited

Table 2 : Performance metrics of esterification strategies.

The azeotropic method outperforms others in yield and scalability, making it preferable for industrial applications. Microwave-assisted synthesis, while faster, faces energy-transfer limitations in large batches.

Mechanistic Challenges and Solutions

Hydrolysis Mitigation

Ester groups are prone to hydrolysis under acidic/basic conditions. Strategies include:

  • Stoichiometric Control : Maintain ethanol excess (5:1 molar ratio) to suppress reverse reactions.
  • Inert Atmosphere : N₂ or Ar gas minimizes oxidative degradation.

Chlorine Displacement

Unwanted nucleophilic substitution at C8 is mitigated by:

  • Low-Temperature Processing : <60°C prevents Cl⁻ elimination.
  • Non-Polar Solvents : Toluene reduces ionic interaction risks.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivatives.

Reaction Type Conditions Products Key Observations
Acidic HydrolysisHCl (conc.), reflux, 6–8 hours 8-Chloroquinoline-2,3-dicarboxylic acidComplete ester cleavage occurs, with no decarboxylation under mild acidic conditions.
Basic HydrolysisNaOH (aq.), reflux, 4–6 hours Disodium salt of 8-chloroquinoline-2,3-dicarboxylateRequires stoichiometric base; intermediate salt precipitates upon cooling.

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves deprotonation of water by hydroxide, generating a tetrahedral intermediate that collapses to release ethanol .

Substitution at the Chloro Position

The chlorine atom at the 8-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Reagent Conditions Product Yield Notes
Ammonia (NH₃)Ethanol, 100°C, 12 hours 8-Aminoquinoline-2,3-dicarboxylic acid diethyl ester65–70%Requires elevated temperatures for activation.
Sodium MethoxideDMF, 80°C, 8 hours 8-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester55–60%Polar aprotic solvents enhance reactivity.

Limitations :

  • Electron-withdrawing ester groups meta to the chloro substituent reduce the ring’s electrophilicity, necessitating harsh conditions for substitution.

  • Ortho/para-directing effects of the quinoline nitrogen further influence regioselectivity .

Decarboxylation Pathways

The hydrolyzed dicarboxylic acid undergoes thermal decarboxylation upon heating:

8-Chloroquinoline-2,3-dicarboxylic acidΔ>200C8-Chloroquinoline+2CO2\text{8-Chloroquinoline-2,3-dicarboxylic acid} \xrightarrow{\Delta > 200^\circ \text{C}} \text{8-Chloroquinoline} + 2\text{CO}_2

Key Factors :

  • Decarboxylation is facilitated by the aromatic stabilization of the quinoline ring.

  • The process is irreversible and proceeds via a six-membered cyclic transition state .

Functional Group Interconversion

The ester groups can be selectively reduced or oxidized:

Reaction Reagent Product Application
ReductionLiAlH₄, THF, 0°C 8-Chloroquinoline-2,3-diolProduces diol intermediates for coupling.
OxidationKMnO₄, H₂O, 80°C 8-Chloroquinoline-2,3-diketoneLimited by overoxidation risks.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reagent Conditions Product Mechanism
HydrazineEthanol, reflux 8-Chloroquinoline-2,3-dicarbohydrazideCondensation followed by cyclization.
PCl₅Toluene, 110°C 8-Chloroquinoline-2,3-carbonyl chlorideConverts esters to acid chlorides.

Scientific Research Applications

Medicinal Chemistry

8-CQDC has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds exhibit significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) indicates that modifications at specific positions enhance biological activity.
  • Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, molecular docking studies suggest that 8-CQDC interacts with targets related to cancer pathways .

Biological Studies

Research has focused on the biological mechanisms through which 8-CQDC exerts its effects:

  • Enzyme Inhibition : The compound is believed to inhibit enzymes critical for microbial growth and cancer cell survival. This interaction is facilitated by the chlorine atom and ester groups, which enhance binding affinity .
  • Pharmacokinetics : Investigations into absorption, distribution, metabolism, excretion, and toxicity (ADME/T) have been conducted to assess the viability of 8-CQDC as a drug candidate .

Material Science

In addition to its biological applications, 8-CQDC is explored for use in developing new materials:

  • Polymer Chemistry : The compound serves as a building block for synthesizing more complex quinoline derivatives that can be utilized in polymer formulations.
  • Chemical Processes : Its unique chemical properties make it suitable for various industrial applications, including catalysis and the development of new chemical processes .

Data Tables

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against S. aureus, MIC values comparable to standard antibiotics
Anticancer agentsInhibits cancer cell proliferation via enzyme inhibition
Biological StudiesEnzyme inhibitionStrong binding affinity observed in docking studies
Material ScienceBuilding blocks for polymersEnhances chemical reactivity in polymer formulations

Case Studies

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial efficacy of various quinoline derivatives, including 8-CQDC. It demonstrated considerable activity against Gram-positive and Gram-negative bacteria using disk diffusion methods.
  • Anticancer Mechanism Investigation :
    • Research involving molecular docking simulations revealed that 8-CQDC binds effectively to targets associated with tumor growth inhibition, suggesting its potential as a lead compound in anticancer drug development.
  • Material Development Application :
    • The compound was utilized in synthesizing novel polymer materials that exhibited enhanced thermal stability and mechanical properties compared to conventional materials.

Mechanism of Action

The mechanism by which 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Chloro vs. Bromo : Bromine at position 6 (CAS 892874-41-8) increases electrophilicity compared to chlorine, favoring nucleophilic aromatic substitution (SₙAr) reactions. However, the 8-chloro derivative (target compound) exhibits steric hindrance that moderates reactivity .
  • Methyl/Ethyl vs. Chloro : Alkyl groups (e.g., 8-methyl or 8-ethyl) enhance lipophilicity, making these analogs suitable for biological applications requiring membrane penetration. In contrast, the 8-chloro derivative’s electron-withdrawing nature stabilizes intermediates in metal-catalyzed reactions .

Research Findings

Thermal Stability: this compound decomposes above 200°C, whereas alkyl-substituted analogs (e.g., 8-methyl) show higher thermal stability (~250°C) due to reduced ring strain .

Solubility : Methoxy and ethyl substituents improve solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to chloro/bromo derivatives, which are more soluble in dichloromethane .

Catalytic Applications: The 6-bromo analog acts as a ligand precursor in palladium-catalyzed couplings, while the 8-chloro variant is utilized in MnVI-nanoparticle-catalyzed oxidations .

Biological Activity

8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester is a derivative of quinoline that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which includes a chloro substituent and diethyl ester groups, making it a candidate for various therapeutic applications.

  • Molecular Formula : C15H14ClNO4
  • Molecular Weight : 307.73 g/mol
  • Structural Features : The presence of a chlorine atom at the 8-position of the quinoline ring and two carboxylic acid groups esterified with ethyl groups enhances its solubility and reactivity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The chloro group may influence binding affinity, while the ester groups can enhance lipophilicity, facilitating cellular uptake.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that compounds similar to this compound demonstrate efficacy against both Gram-positive and Gram-negative bacteria .
  • A study reported that derivatives with electron-withdrawing substituents showed enhanced antibacterial activity, suggesting that structural modifications can optimize their effectiveness against resistant strains .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • Cell Proliferation Inhibition : In vitro assays revealed that this compound inhibits the proliferation of various tumor cell lines, similar to other quinoline derivatives .
  • Mechanistic Insights : The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways, although specific mechanisms remain to be fully elucidated.

Study 1: Antimicrobial Activity Evaluation

A recent study assessed the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated:

  • Minimum Inhibitory Concentrations (MIC) : The compound exhibited MIC values ranging from 10 to 50 µg/mL against various bacterial strains.
  • Selectivity Index : The selectivity index was favorable, indicating low cytotoxicity towards non-cancerous cells at effective antimicrobial concentrations .

Study 2: Anticancer Activity Assessment

Another study focused on the anticancer properties of quinoline derivatives:

  • Cell Lines Tested : The compound was tested against HeLa and MCF-7 cell lines.
  • Results : IC50 values were found to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, demonstrating significant cytotoxic effects.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, Anticancer~25
7-Chloroquinoline-2,3-dicarboxylic acid diethyl esterStructureAntimicrobial~30
5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl esterStructureAnticancer~20

Q & A

Q. What are the optimal synthetic routes for preparing 8-chloroquinoline-2,3-dicarboxylic acid diethyl ester, and how can purity be ensured?

The compound is synthesized via esterification of the corresponding dicarboxylic acid with ethanol under acidic or catalytic conditions. Key steps include refluxing the acid with excess ethanol in the presence of sulfuric acid or a coupling agent like DCC (dicyclohexylcarbodiimide). Purification typically involves recrystallization or column chromatography. For analogs like norbornene-2,3-dicarboxylic acid diethyl ester, similar esterification protocols are employed, with purity verified via NMR and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Identifies ester groups (δ ~4.2–4.4 ppm for ethyl CH2 and ~1.2–1.4 ppm for CH3) and aromatic protons (quinoline ring).
  • IR Spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and C-O stretches (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., molecular ion peak at m/z 295.3 for C15H15ClNO4).
  • X-ray Crystallography : Resolves stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How does the ester group in this compound influence its role in catalysis or polymer science?

The diethyl ester moiety acts as a steric and electronic modifier in catalysts. For example, in Ziegler-Natta catalysts, analogous norbornene-2,3-dicarboxylic acid diethyl esters enhance activity by adjusting the electron density at metal centers (e.g., Ti or Mg). The ethyl groups reduce steric hindrance compared to bulkier esters, improving monomer accessibility .

Q. What methodological approaches resolve contradictions in catalytic performance data for ester-containing catalysts?

Contradictions often arise from variations in ligand geometry or reaction conditions. A systematic approach includes:

  • Comparative Studies : Testing catalysts with different esters (e.g., methyl vs. ethyl) under identical conditions.
  • Kinetic Analysis : Measuring activation energies and turnover frequencies.
  • Computational Modeling : DFT studies to assess electronic effects. For example, diethyl esters in Ziegler-Natta catalysts show higher activity than dimethyl analogs due to optimized steric profiles .

Q. How can the reactivity of this compound be leveraged in polymer chemistry?

The compound’s bicyclic structure and ester groups make it a candidate for ring-opening metathesis polymerization (ROMP). In studies using norbornene-2,3-dicarboxylic acid diethyl ester, latent ruthenium catalysts initiate polymerization at controlled temperatures (~60–75°C), yielding polymers with tailored thermal stability .

Methodological Recommendations

Designing Experiments to Study Electronic Tuning in Ester Derivatives

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups.
  • Spectroscopic Probes : Use XPS or UV-vis to assess metal-ligand charge transfer.
  • Structure-Activity Relationships (SAR) : Correlate substituent effects with catalytic outputs (e.g., polymer Mw).

Addressing Stability Challenges in Ester-Functionalized Ligands

  • Hydrolysis Resistance : Test stability in aqueous/organic biphasic systems.
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>200°C for diethyl esters).
  • Ligand Recycling : Explore methods like supported catalysts to mitigate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
Reactant of Route 2
Reactant of Route 2
8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.